molecular formula C13H8F4O B6374538 2-Fluoro-4-(2-trifluoromethylphenyl)phenol CAS No. 1261548-05-3

2-Fluoro-4-(2-trifluoromethylphenyl)phenol

Cat. No.: B6374538
CAS No.: 1261548-05-3
M. Wt: 256.19 g/mol
InChI Key: XXHXZDWFQRLZNB-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-trifluoromethylphenyl)phenol is an organic compound with the molecular formula C13H8F4O It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-trifluoromethylphenyl)phenol typically involves the introduction of fluorine and trifluoromethyl groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with fluorinating agents and trifluoromethylating reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced monitoring techniques ensures consistent product quality and minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroxy derivatives.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2-Fluoro-4-(2-trifluoromethylphenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(2-trifluoromethylphenyl)phenol exerts its effects involves interactions with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylphenol
  • 4-Fluoro-2-(trifluoromethyl)phenol
  • Phenol, 2-(trifluoromethyl)-

Uniqueness

2-Fluoro-4-(2-trifluoromethylphenyl)phenol is unique due to the presence of both fluorine and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability, making it valuable for various applications.

Properties

IUPAC Name

2-fluoro-4-[2-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O/c14-11-7-8(5-6-12(11)18)9-3-1-2-4-10(9)13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHXZDWFQRLZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684424
Record name 3-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261548-05-3
Record name 3-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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